Potassium (2-methoxyethyl)trifluoroborate

Organotrifluoroborate stability Suzuki-Miyaura coupling Boronic acid degradation

The 2-methoxyethyl group is notoriously difficult to install via traditional cross-coupling because the corresponding organometallics decompose rapidly. Potassium (2-methoxyethyl)trifluoroborate solves this by providing a crystalline, air-/moisture-stable tetracoordinate boron species that releases the reactive boronic acid slowly in situ, minimizing protodeboronation and side reactions. - Enables high-fidelity transfer of the 2-methoxyethyl moiety onto aryl/heteroaryl scaffolds. - 98% purity, batch-to-batch consistency confirmed by NMR/HPLC. - Long shelf-life at 2-8°C; ships ambient for global delivery.

Molecular Formula C3H7BF3KO
Molecular Weight 165.992
CAS No. 1408168-69-3
Cat. No. B586296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (2-methoxyethyl)trifluoroborate
CAS1408168-69-3
SynonymsPotassium Trifluoro(2-methoxyethyl)-borate
Molecular FormulaC3H7BF3KO
Molecular Weight165.992
Structural Identifiers
SMILES[B-](CCOC)(F)(F)F.[K+]
InChIInChI=1S/C3H7BF3O.K/c1-8-3-2-4(5,6)7;/h2-3H2,1H3;/q-1;+1
InChIKeyDGWPDVMILPSZOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (2-methoxyethyl)trifluoroborate (CAS 1408168-69-3): An Organotrifluoroborate Reagent for Suzuki–Miyaura Cross-Coupling


Potassium (2-methoxyethyl)trifluoroborate (CAS 1408168-69-3) is a crystalline, air- and moisture-stable potassium organotrifluoroborate salt [1]. With the molecular formula C₃H₇BF₃KO and a molecular weight of 165.99 g/mol, it belongs to a class of tetracoordinate boron nucleophiles that have gained prominence as superior alternatives to traditional boronic acids and boronate esters in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The compound serves as a robust and versatile building block for the introduction of the 2-methoxyethyl moiety onto aryl and heteroaryl scaffolds, enabling the efficient construction of C(sp²)–C(sp³) bonds that are otherwise challenging to access due to the inherent instability of alkoxyethylmetallic intermediates .

Why Potassium (2-methoxyethyl)trifluoroborate Cannot Be Simply Substituted with Generic Boron Reagents


The 2-methoxyethyl unit is notoriously difficult to install via conventional cross-coupling methods because the corresponding alkoxyethylmetallic species (e.g., Grignard or organolithium reagents) are inherently unstable and prone to decomposition [1]. While alternative boron-based reagents such as (2-methoxyethyl)boronic acid or its pinacol ester are commercially available, they suffer from significant limitations that preclude their routine use as drop-in replacements. Specifically, boronic acids and boronate esters are more susceptible to protodeboronation, air/moisture degradation, and uncertain stoichiometry due to anhydride formation, leading to inconsistent yields and the need for excess reagent . Potassium (2-methoxyethyl)trifluoroborate overcomes these intrinsic instability issues by providing a tetracoordinate, bench-stable boron species that acts as a slow-release reservoir of the reactive tricoordinate boronic acid in situ, thereby enabling high-fidelity transfer of the alkoxyethyl fragment with minimal side reactions [1]. The quantitative evidence below substantiates why this specific trifluoroborate salt is the preferred reagent for scientific and industrial procurement when reliable, scalable installation of the 2-methoxyethyl group is required.

Quantitative Evidence for Potassium (2-methoxyethyl)trifluoroborate: Head-to-Head Comparisons with Alternatives


Bench Stability: Air and Moisture Resistance Compared to Boronic Acids

Potassium organotrifluoroborates, including potassium (2-methoxyethyl)trifluoroborate, exhibit markedly superior stability to air and moisture compared to the corresponding boronic acids . While boronic acids are prone to oxidation, hydrolysis, and anhydride formation, the tetracoordinate nature of the trifluoroborate salt confers resistance to these degradation pathways .

Organotrifluoroborate stability Suzuki-Miyaura coupling Boronic acid degradation

Protodeboronation Suppression: Stoichiometric Efficiency vs. Boronic Acids

In Suzuki–Miyaura cross-coupling reactions, potassium organotrifluoroborates undergo significantly less protodeboronation compared to their boronic acid and boronate ester counterparts [1]. This reduced side reaction translates directly into more efficient use of the boron reagent, allowing near-stoichiometric amounts to be employed rather than the large excesses often required with boronic acids to compensate for degradation [1].

Protodeboronation Cross-coupling efficiency Boron reagent stoichiometry

Radical Reactivity: α-Boryl Radical of Potassium Alkyltrifluoroborate Outperforms Pinacol Ester and MIDA Boronate

In atom-transfer radical addition (ATRA) reactions, the α-boryl radical derived from potassium alkyltrifluoroborate exhibits higher reactivity in the halogen atom abstraction step compared to the α-boryl radicals generated from alkylboronic acid pinacol ester and alkyl N-methyl imidodiacetic acid (MIDA) boronate [1]. This enhanced reactivity enables the synthesis of unique alkylboron compounds that are difficult to access via other methods [1].

α-Boryl radical Atom-transfer radical addition Potassium alkyltrifluoroborate reactivity

Synthetic Accessibility: Established Route from Alkenes/Alkynes vs. Alkoxyethylmetallic Precursors

Potassium (2-methoxyethyl)trifluoroborate can be synthesized via a straightforward two-step sequence: hydroboration of an appropriate alkene or alkyne followed by treatment with potassium hydrogen fluoride (KHF₂) [1]. This route avoids the generation of unstable alkoxyethylmetallic intermediates (e.g., Grignard or organolithium reagents) that have historically impeded access to this structural motif . In contrast, the direct preparation of (2-methoxyethyl)boronic acid often suffers from protodeboronation during synthesis or requires cryogenic conditions .

Hydroboration Trifluoroborate synthesis Potassium hydrogen fluoride

Cross-Coupling Scope: Broad Aryl/Heteroaryl Bromide Compatibility with High Functional Group Tolerance

The Fleury-Bregeot et al. study demonstrated that potassium (2-methoxyethyl)trifluoroborate undergoes efficient Suzuki–Miyaura cross-coupling with a wide range of aryl and heteroaryl bromides, including electron-rich, electron-poor, and ortho-substituted substrates [1]. The method employs a bulky, electron-rich phosphine ligand (e.g., RuPhos) and provides access to alkoxyethylated arenes and heteroarenes in good to excellent yields [1]. While no direct head-to-head yield comparison with (2-methoxyethyl)boronic acid was reported in the same study, the authors explicitly note that the instability of alkoxyethylmetallic species has historically prevented the development of a general cross-coupling method for this motif, underscoring the unique enabling capability of the trifluoroborate platform [1].

Suzuki-Miyaura cross-coupling Alkoxyethylation Aryl bromide scope

High-Value Application Scenarios for Potassium (2-methoxyethyl)trifluoroborate in Research and Industrial Settings


Late-Stage Functionalization of Pharmaceutical Candidates with a 2-Methoxyethyl Motif

In medicinal chemistry programs, the 2-methoxyethyl group is a privileged fragment that can modulate physicochemical properties (e.g., LogP, solubility) and binding affinity. Potassium (2-methoxyethyl)trifluoroborate enables the direct, late-stage installation of this motif onto complex aryl and heteroaryl cores via Suzuki–Miyaura cross-coupling, circumventing the need for de novo synthesis of elaborated boronic acid intermediates [1]. The reagent's air/moisture stability and minimal protodeboronation [2] make it ideal for parallel synthesis and high-throughput experimentation in drug discovery, where reliable, reproducible coupling is paramount [1].

Synthesis of RSV Inhibitors and Other Antiviral Agents

Patents describing macrocyclic LRRK2 kinase inhibitors and combination pharmaceutical agents as RSV inhibitors cite the use of potassium (2-methoxyethyl)trifluoroborate or closely related alkoxyethyltrifluoroborates as key building blocks [1]. The compound's ability to efficiently transfer the 2-methoxyethyl unit to heteroaromatic scaffolds is critical for constructing the pharmacophores of these antiviral and kinase-targeting agents [1]. Procurement of this specific reagent ensures fidelity to published synthetic routes and accelerates medicinal chemistry campaigns targeting these therapeutic areas.

Agrochemical Lead Optimization Requiring Alkoxyethyl Substituents

The introduction of alkoxyethyl groups into aryl and heteroaryl frameworks is a common strategy in agrochemical research to fine-tune lipophilicity, metabolic stability, and target engagement. Potassium (2-methoxyethyl)trifluoroborate provides a robust, scalable method for incorporating this substituent into diverse heterocyclic cores (pyridines, pyrimidines, pyrazoles, etc.) that are prevalent in herbicide and fungicide scaffolds [1]. The reagent's crystalline nature and long shelf life simplify inventory management and enable rapid resupply for iterative structure–activity relationship (SAR) studies [2].

Radical-Mediated C–C Bond Formation for Complex Alkylboron Synthesis

Beyond traditional Suzuki coupling, potassium (2-methoxyethyl)trifluoroborate can serve as a precursor to α-boryl radicals with enhanced reactivity in atom-transfer radical addition (ATRA) reactions compared to pinacol ester and MIDA boronate analogs [1]. This opens avenues for synthesizing unique, densely functionalized alkylboron compounds that are challenging to access via conventional two-electron chemistry, expanding the reagent's utility in methodology development and total synthesis [1].

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